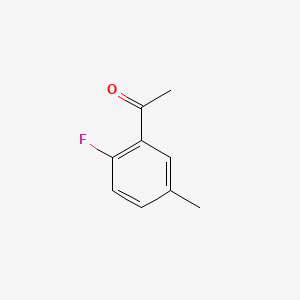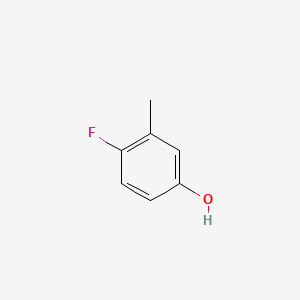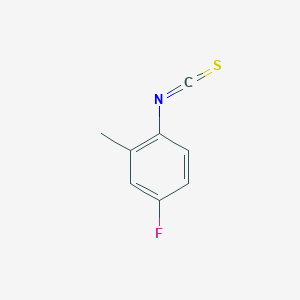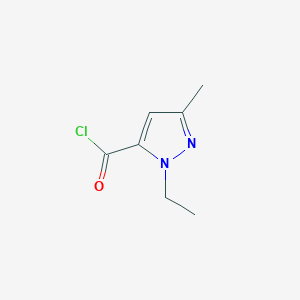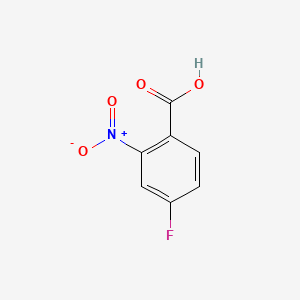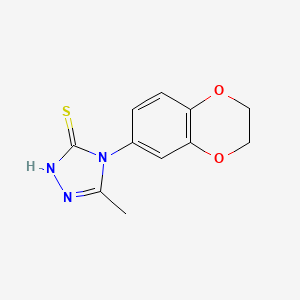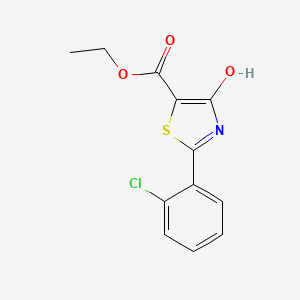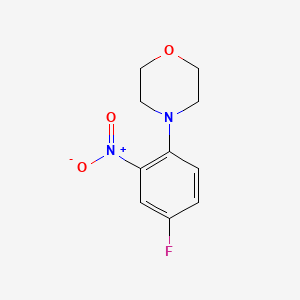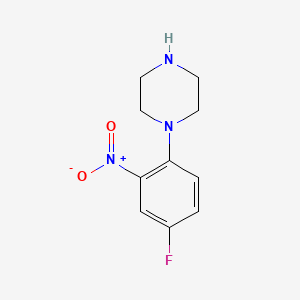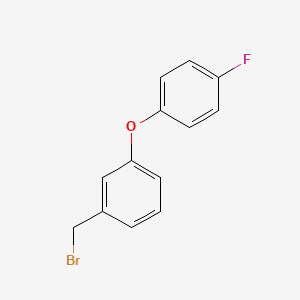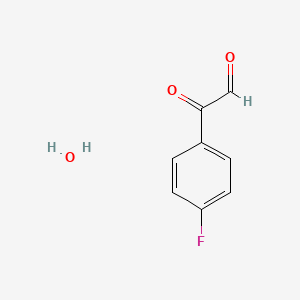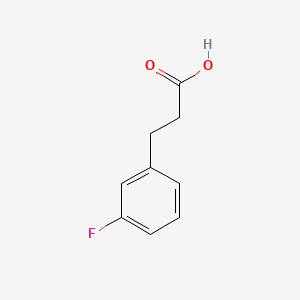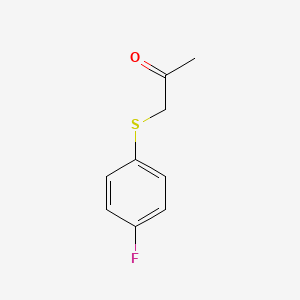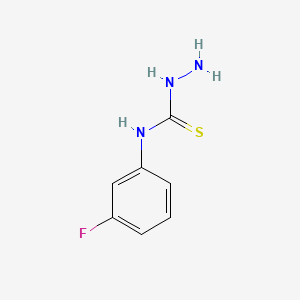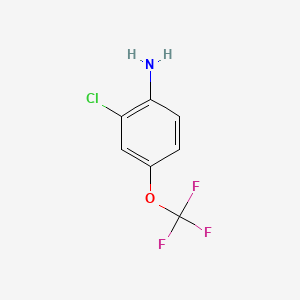
2-氯-4-(三氟甲氧基)苯胺
描述
2-Chloro-4-(trifluoromethoxy)aniline is a chemical compound that is part of a broader class of substances known as anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This particular compound is characterized by the presence of a chloro group and a trifluoromethoxy group attached to the benzene ring of aniline. It is of interest due to its potential applications in various fields, including the synthesis of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of related trifluoromethoxy-substituted anilines often involves high-pressure hydrolysis and reduction reactions, as well as addition reactions with perfluoro-vinyl-perfluoro-methyl ether, as seen in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline . Metalation is another key step for structural elaboration of trifluoromethoxy-substituted anilines, where hydrogen/lithium permutation occurs with site selectivity depending on the N-protective group employed . These methods highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-5-(trifluoromethyl) aniline, has been studied using vibrational spectroscopy and quantum chemical studies. These studies provide insights into the influence of substituents on the vibrational wavenumbers and the electron density distribution within the molecule . Additionally, conformational studies of complexes like η^6-(4-(trifluoromethoxy)aniline)tricarbonylchromium have shown that the trifluoromethoxy group can be nearly perpendicular to the arene ring, indicating the spatial arrangement of substituents can significantly affect the overall molecular conformation .
Chemical Reactions Analysis
The reactivity of trifluoromethoxy-substituted anilines is influenced by the presence of electron-withdrawing groups, such as the trifluoromethoxy group, which can affect the site selectivity during metalation reactions. For instance, different N-protective groups can lead to deprotonation at various positions on the benzene ring, which is crucial for subsequent electrophilic trapping and further functionalization of the molecule . This reactivity is essential for the synthesis of more complex molecules, including pharmaceuticals and agrochemical intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-(trifluoromethoxy)aniline derivatives are influenced by the presence of substituents on the benzene ring. The vibrational spectra, molecular orbital calculations, and thermodynamic parameters provide a comprehensive understanding of the molecule's stability and reactivity. For example, the HOMO-LUMO energy gap and mapped molecular electrostatic potential surfaces derived from DFT computations can predict the molecule's chemical reactivity and interaction with other molecules . The thermodynamic parameters, such as enthalpy and entropy changes, can be correlated with temperature, providing valuable information for the compound's behavior under different conditions.
科学研究应用
“2-Chloro-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H5ClF3NO . It’s a colorless to light yellow to light orange clear liquid . This compound is used in various scientific fields, particularly in the synthesis of complex molecules.
-
Agrochemical and Pharmaceutical Industries
- This compound and its derivatives have been used in the synthesis of active agrochemical and pharmaceutical ingredients .
- The major use of these derivatives is in the protection of crops from pests .
- More than 20 new agrochemicals containing these derivatives have acquired ISO common names .
- Several derivatives are also used in the pharmaceutical and veterinary industries .
-
Organic Synthesis
- Compounds with similar structures have been utilized in organic synthesis, serving as intermediates in the synthesis of complex molecules.
- Their unique reactive sites can be leveraged for building molecular frameworks.
-
Synthesis of Liquid-Crystalline Polymethacrylates and Derivatives of 3-(quinolin-3-yl)acrylates
-
Fluorination Reagents
-
Synthesis of 4-(trialkylmethyl)anilines
-
Synthesis of Novel Shiff Bases
-
Synthesis of Fluorinated Building Blocks
-
Synthesis of Complex Molecules
- Compounds with similar structures have been utilized in organic synthesis, serving as intermediates in the synthesis of complex molecules.
- Their unique reactive sites can be leveraged for building molecular frameworks, particularly in pharmaceuticals and agrochemicals.
-
Synthesis of Pyridinecarboxaldehydes
安全和危害
This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Resp. Sens. 1 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
2-chloro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLWONHDNGICOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370112 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethoxy)aniline | |
CAS RN |
69695-61-0 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

